molecular formula C11H12Cl2N2O4 . HCl B601570 Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate CAS No. 85325-11-7

Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate

Cat. No. B601570
CAS RN: 85325-11-7
M. Wt: 307.14 36.46
InChI Key:
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Description

Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate, also known as EDNP, is an organophosphorus compound that has been widely used in a variety of scientific applications. EDNP is a colorless solid that is soluble in water and can be used in a variety of reactions, including synthesis, catalysis, and as a reagent in organic synthesis. EDNP has been used extensively in the study of enzymatic reactions, in the synthesis of pharmaceuticals, and in the development of new catalysts.

Scientific Research Applications

Polymorphism Studies

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a related compound, has been characterized for polymorphic forms using spectroscopic and diffractometric techniques. This research is significant for understanding the physical and chemical properties of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Synthesis

A short and effective synthesis of ethyl 3‐(3‐aminophenyl)propanoate, a compound structurally similar to Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate, has been developed. This showcases the chemical strategies and methodologies employed in synthesizing related compounds (Nagel, Radau, & Link, 2011).

Copolymerization

Studies involving electrophilic trisubstituted ethylenes like ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, which share similarities in structure with Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate, have been conducted. These propenoates were copolymerized with styrene, providing insights into the polymerization processes and properties of such compounds (Kim et al., 1999).

Structural Analysis

The structures of compounds closely related to Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate have been studied. For instance, the structure of ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carboxylate was analyzed, highlighting the importance of structural analysis in understanding the chemical behavior of these compounds (Nesterov & Viltchinskaia, 2001).

properties

IUPAC Name

ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O4/c1-2-19-11(16)8(14)5-6-9(15(17)18)4-3-7(12)10(6)13/h3-4,8H,2,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACAWAGRUHJJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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